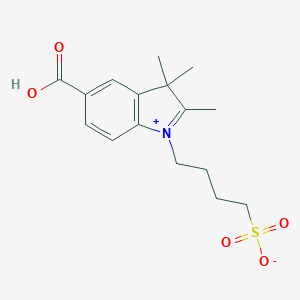

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium

Description

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium (CAS: 852818-04-3) is a zwitterionic indolium derivative characterized by a sulfobutyl (-C₄H₈SO₃⁻) substituent at the 1-position and a carboxylic acid (-COOH) group at the 5-position of the indole ring. This compound is structurally related to cyanine dyes and indolium salts used in biological imaging, sensor development, and catalysis. The sulfobutyl group enhances water solubility, while the carboxy group provides a site for further functionalization, making it versatile for conjugation in biotechnological applications .

Properties

IUPAC Name |

4-(5-carboxy-2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-11-16(2,3)13-10-12(15(18)19)6-7-14(13)17(11)8-4-5-9-23(20,21)22/h6-7,10H,4-5,8-9H2,1-3H3,(H-,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFUKKLDNXMBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C(=O)O)CCCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627747 | |

| Record name | 4-(5-Carboxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852818-04-3 | |

| Record name | 4-(5-Carboxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Workflow

-

Reactants :

-

4-Hydrazinobenzenesulfonic acid hemihydrate (25 g, 127 mmol)

-

3-Methyl-2-butanone (40 mL, 371 mmol)

-

Acetic acid (75 mL) as solvent and catalyst

-

-

Procedure :

-

The mixture is heated to reflux for 3 hours, facilitating cyclization into the indolenine intermediate.

-

Cooling to 4°C precipitates the crude product, which is filtered and dissolved in methanol.

-

Precipitation with a saturated potassium hydroxide solution in 2-propanol yields potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (Compound 1).

-

Yield and Purity

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Purity (HPLC) | >97% |

| Key Impurities | Unreacted hydrazine |

Microwave-Assisted Quaternary Ammonium Salt Synthesis

Microwave irradiation significantly enhances reaction efficiency for synthesizing sulfobutyl-indolium derivatives. A study demonstrated the synthesis of 1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium using solvent-free microwave conditions.

Optimized Microwave Parameters

-

Reactants :

-

2,3,3-Trimethylindolenine

-

1,4-Butanesultone (sulfobutylating agent)

-

-

Conditions :

-

Temperature: 150°C

-

Time: 30 minutes

-

Molar ratio (indolenine:sultone): 1:5

-

-

Workflow :

Comparative Efficiency: Microwave vs. Conventional Heating

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 30 minutes | 48 hours |

| Yield | 82% | 37% |

| Purity | >95% | 85–90% |

Microwave synthesis reduces reaction time by 96% and doubles yields compared to traditional reflux in 1,2-dichlorobenzene.

Carboxylation Strategies

Introducing the carboxyl group at the indolium’s 5-position requires post-sulfobutylation modification. Two pathways dominate:

Direct Carboxylation via Malonaldehyde Dianilide

A pentamethine cyanine dye synthesis protocol adapts to carboxylate sulfonated indolium salts:

Carboxylation Yield and Challenges

| Parameter | Value |

|---|---|

| Isolated Yield | 19% |

| Major Side Reaction | Over-oxidation |

| Purification Method | Silica column chromatography |

Low yields stem from competing oxidation and polymerization side reactions, necessitating stringent anhydrous conditions.

Industrial-Scale Production Considerations

Scaling up indolium salt synthesis requires optimizing cost, safety, and yield. Key industrial adaptations include:

Continuous Flow Reactor Design

Solvent Recycling and Waste Management

| Parameter | Industrial Protocol |

|---|---|

| Solvent Recovery Rate | 90% (acetic acid) |

| Byproduct Utilization | Sulfur oxides scrubbed and converted to sulfuric acid |

Mechanistic Insights into Key Reactions

Quaternization of Indolenine

The sulfobutyl group is introduced via nucleophilic attack of indolenine’s nitrogen on 1,4-butanesultone’s electrophilic carbon, followed by ring-opening:

Microwave irradiation accelerates this step by polarizing reactant molecules, lowering activation energy.

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated oxides, while reduction may produce reduced indolium derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₁₆H₂₂N₄O₅S

- Molecular Weight: 340.41458 g/mol

- CAS Number: 852818-04-3

- IUPAC Name: 4-(5-carboxy-2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate

The compound's structure includes a carboxyl group, a sulfobutyl group, and a trimethylindolium core, which are critical for its reactivity and interaction with biological systems.

Chemistry

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium serves as a precursor in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in chemical research.

Common Reactions:

- Oxidation: Produces corresponding oxides.

- Reduction: Converts to reduced forms.

- Substitution: Functional groups can be replaced by other groups.

Biology

The compound is notable for its fluorescent properties, making it suitable for biological assays and imaging studies. Its ability to bind specific biomolecules allows for enhanced visualization in cellular studies.

Fluorescent Properties:

Due to its fluorescence, it can be used in various biological imaging applications. This property enables researchers to track cellular processes and interactions in real-time.

Medicine

Research is ongoing into the therapeutic applications of this compound in drug delivery systems and diagnostic imaging due to its favorable pharmacokinetic properties. Its structural features may facilitate the development of novel drug formulations targeting specific diseases.

Antiproliferative Effects:

Recent studies have highlighted the compound's potential antiproliferative activity against various cancer cell lines. For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5-Carboxy Compound | MCF-7 | 0.95 |

| Doxorubicin | MCF-7 | 1.13 |

These results indicate that derivatives of this compound exhibit comparable or enhanced potency relative to established chemotherapeutic agents like doxorubicin.

Case Studies

A notable case study evaluated the antiproliferative effects of this compound against several cancer cell lines. The study demonstrated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. For instance, its fluorescent properties make it useful in imaging applications, where it can bind to specific biomolecules and emit light upon excitation .

Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

Key Compounds for Comparison:

IR 783 (Heptamethine Cyanine Dye): Contains a sulfobutyl group and a chloro-substituted indolium ring (CAS: 115970-66-6). Its extended conjugated system enables near-infrared (NIR) absorption, unlike the shorter-chain 5-carboxy-1-(4-sulfobutyl) derivative. The sulfobutyl group in both compounds improves aqueous solubility, critical for in vivo imaging .

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium Bromide: Features a carboxypentyl (-C₅H₁₀COOH) chain instead of sulfobutyl. The absence of a sulfonic acid group reduces its water solubility compared to the target compound, necessitating organic solvents for dissolution .

5-Bromo-1-propyl-2,3,3-trimethyl-3H-indolium Tosylate: Lacks both sulfonic acid and carboxy groups, exhibiting lower solubility in polar solvents. The propyl chain and tosylate counterion make it more lipophilic, suitable for organic-phase reactions .

Table 1: Substituent Impact on Key Properties

| Compound | Substituents | Water Solubility | Key Applications |

|---|---|---|---|

| 5-Carboxy-1-(4-sulfobutyl)-indolium | -SO₃⁻ (C₄H₈), -COOH | High | Bioconjugation, sensors |

| IR 783 | -SO₃⁻ (C₄H₈), chloro-indolium | Moderate | NIR imaging |

| 1-(5-Carboxypentyl)-indolium Bromide | -COOH (C₅H₁₀) | Low | Organic synthesis intermediates |

| 5-Bromo-1-propyl-indolium Tosylate | -C₃H₇, tosylate | Very Low | Catalysis, hydrophobic systems |

Stability and Protonation Behavior

- Aqueous Stability: demonstrates that indocyanine derivatives with sulfonic acid groups remain stable as single-charged species across a wide pH range. The sulfobutyl group in the target compound prevents aggregation and hydrolysis, unlike carboxy-substituted analogs, which may undergo pH-dependent protonation .

- Spectroscopic Properties: The sulfobutyl group shifts absorption maxima compared to non-sulfonated indoliums. For instance, IR 783 absorbs at ~783 nm due to its conjugated heptamethine chain, while the target compound’s shorter structure likely absorbs in the visible range .

Biological Activity

5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium is an indolium salt that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C₁₆H₂₂N₄O₅S

Molecular Weight: 340.41458 g/mol

CAS Number: 852818-04-3

IUPAC Name: 4-(5-carboxy-2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate

The compound features a carboxyl group, a sulfobutyl group, and a trimethylindolium core, contributing to its unique chemical properties. Its fluorescent characteristics make it particularly useful in biological assays and imaging studies .

Synthesis

The synthesis of this compound typically involves the reaction of carboxylated indolenine with sulfobutylated indolenine under controlled conditions. This process may utilize various solvents and catalysts to enhance yield and purity .

Antiproliferative Effects

Recent studies have highlighted the compound's potential antiproliferative activity against various cancer cell lines. For instance, derivatives of related indole compounds have shown significant inhibition of cell growth in breast cancer (MCF-7) and other cancer lines . The following table summarizes the median inhibitory concentration (IC₅₀) values for related compounds:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5i | MCF-7 | 0.95 |

| 5j | MCF-7 | 1.50 |

| Doxorubicin | MCF-7 | 1.13 |

These results indicate that certain derivatives exhibit comparable or enhanced potency relative to established chemotherapeutic agents like doxorubicin.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets involved in cellular signaling pathways. The compound's ability to induce apoptosis has been linked to the activation of caspases and modulation of apoptotic markers such as Bax and Bcl-2 .

Fluorescent Properties

Due to its fluorescent characteristics, this compound is utilized in biological imaging and assays. Its ability to bind specific biomolecules allows for enhanced visualization in cellular studies .

Potential Therapeutic Uses

Research is ongoing into the therapeutic applications of this compound in drug delivery systems and diagnostic imaging due to its favorable pharmacokinetic properties. Its structural features may facilitate the development of novel drug formulations targeting specific diseases .

Case Studies

A notable case study involved the evaluation of a series of indole derivatives including this compound in vitro against several cancer cell lines. The study demonstrated that compounds with similar structural motifs significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Q & A

Basic: How can researchers confirm the identity and purity of 5-carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium in synthetic batches?

Methodological Answer:

- Analytical Characterization :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with reference standards of structurally related indole derivatives (e.g., indole-5-carboxylic acid, sulfobutyl-modified indoles) .

- Nuclear Magnetic Resonance (NMR) : Perform , , and heteronuclear (HSQC, HMBC) NMR to confirm structural integrity. Key signals include:

- Indolium core : Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–1.5 ppm for trimethyl substitution) .

- Sulfobutyl chain : Sulfonate protons (δ 3.0–3.5 ppm) and carboxy protons (δ 10–12 ppm, broad) .

Advanced: What strategies optimize regioselective sulfonation during the synthesis of 5-carboxy-1-(4-sulfobutyl)-indolium derivatives?

Methodological Answer:

- Reaction Design :

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or ethyl ester protection for the carboxylic acid to prevent undesired side reactions during sulfobutylation .

- Solvent and Temperature : Conduct sulfonation in anhydrous DMF at 60–80°C to enhance reaction kinetics while minimizing decomposition of the indolium core .

- Catalysis : Employ pyridine or triethylamine to neutralize acidic byproducts and improve sulfobutyl group incorporation .

- Data-Driven Optimization :

- Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:1) and adjust stoichiometry (e.g., 1.2 equiv of sulfobutylating agent) to achieve >95% conversion .

Basic: What are the critical storage and handling considerations for this compound in laboratory settings?

Methodological Answer:

- Storage :

- Store lyophilized solid at –20°C under inert gas (argon) to prevent hydrolysis of the sulfobutyl group or oxidation of the indolium ring .

- Handling :

- Reconstitute in deuterated DMSO for NMR studies to avoid proton exchange artifacts. For biological assays, use phosphate-buffered saline (pH 7.4) with 0.1% BSA to stabilize the carboxy group .

Advanced: How can researchers resolve contradictions in spectroscopic data for sulfonated indolium derivatives?

Methodological Answer:

- Case Study : If NMR shows unexpected splitting in sulfobutyl protons:

- Dynamic Effects : Variable-temperature NMR (25–60°C) can reveal rotational barriers around the sulfonate-indolium bond .

- Computational Validation : Use density functional theory (DFT) to model proton chemical shifts and compare with experimental data. Software like Gaussian or ORCA can simulate coupling constants and confirm conformational preferences .

- Contradiction Mitigation : Cross-validate with LC-MS/MS fragmentation patterns to distinguish structural isomers (e.g., 4-sulfobutyl vs. 5-sulfobutyl substitution) .

Basic: What functional groups in this compound are most reactive, and how do they influence experimental design?

Methodological Answer:

- Reactive Moieties :

- Indolium Cation : Prone to nucleophilic attack at the C2 position; avoid strong bases (e.g., NaOH) in aqueous solutions .

- Carboxy Group : Participate in pH-dependent solubility (pKa ~4.5). Use buffered solutions (pH 6–8) for stability in biological assays .

- Sulfobutyl Chain : Hydrophilic but sensitive to redox conditions. Test stability under reducing/oxidizing environments (e.g., glutathione, HO) .

Advanced: What computational methods are suitable for modeling the electronic properties of this indolium derivative?

Methodological Answer:

- DFT Calculations :

- Molecular Dynamics (MD) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.